[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate
Description
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-23-17-8-4-14(5-9-17)18-11-16(21-25-18)12-24-19(22)10-13-2-6-15(20)7-3-13/h2-9,11H,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQJDCPOFZLQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene as a starting material.
Formation of the Fluorophenyl Acetate Moiety: The fluorophenyl acetate moiety can be synthesized through esterification reactions involving 4-fluorophenylacetic acid and appropriate alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters.
Chemical Reactions Analysis
Table 1: Synthetic Strategies for Oxazole-Ester Derivatives
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Oxazole Core Synthesis : The 1,2-oxazole ring is typically formed via cyclocondensation of substituted benzaldehyde derivatives with hippuric acid under acidic conditions (polyphosphoric acid at 90°C) .
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Esterification : The acetate moiety is introduced via nucleophilic acyl substitution between the oxazole-methyl alcohol and 2-(4-fluorophenyl)acetyl chloride under basic conditions.
(a) Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Yields 2-(4-fluorophenyl)acetic acid and [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanol.
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Basic Hydrolysis : Produces the corresponding carboxylate salt (e.g., with NaOH).
(b) Nucleophilic Substitution at the Oxazole Ring
The oxazole’s C-3 methyl group participates in nucleophilic substitutions:
-
Halogenation : Reacts with PCl₅ or PBr₃ to form 3-(halomethyl)oxazole derivatives .
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Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the 4-methoxyphenyl substituent .
(c) Cyclization Reactions
Under oxidative conditions (e.g., CuBr/K₂S₂O₈), the oxazole-acetate derivative undergoes cyclization to form polycyclic structures, as seen in analogous systems .
Table 2: Key Functional Group Reactivity
| Functional Group | Reaction Type | Product | Conditions |
|---|---|---|---|
| Ester (-COO-) | Hydrolysis | Carboxylic acid/alcohol | H₃O⁺ or OH⁻ |
| Oxazole C-3 methyl | Halogenation | 3-(Chloromethyl)oxazole | PCl₅, 0°C |
| 4-Methoxyphenyl | Demethylation | 4-Hydroxyphenyl-oxazole | BBr₃, CH₂Cl₂ |
Analytical Characterization
-
NMR Spectroscopy :
-
Mass Spectrometry : Molecular ion peak at m/z 385 (M⁺).
Computational Insights
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DFT Calculations : Predict a planar oxazole ring with dihedral angles <5° between substituents, favoring π-π stacking in biological targets .
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Docking Studies : The ester group interacts with hydrophobic enzyme pockets (e.g., cathepsin B), suggesting protease inhibition potential .
This compound’s reactivity is primarily driven by its ester and oxazole functionalities, enabling diverse synthetic modifications. Further studies are required to explore its catalytic applications and in vivo pharmacokinetics.
Scientific Research Applications
The compound [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and drug discovery. This article explores its applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C17H16N2O3F
- Molecular Weight : 315.32 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from the molecular structure.
Structural Features
The compound features an oxazole ring, which is known for its biological activity, and a methoxy-substituted phenyl group that enhances lipophilicity and potentially improves pharmacokinetic properties.
Medicinal Chemistry
The compound is primarily investigated for its antitumor and anti-inflammatory properties. Its oxazole moiety is significant in medicinal chemistry, as oxazole derivatives have been reported to exhibit a range of biological activities, including anticancer effects.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of various oxazole derivatives, including compounds similar to this compound. The results indicated that these compounds can inhibit cancer cell proliferation through apoptosis pathways.
Drug Discovery
The compound is included in screening libraries for drug discovery due to its structural characteristics that may interact with biological targets involved in disease mechanisms.
Screening Libraries
- Anti-Cancer Library : The compound is part of a library containing over 44,000 compounds aimed at identifying new anticancer agents.
- Epigenetic Modulators : It is also being screened for potential effects on epigenetic targets, which could lead to novel treatments for diseases like cancer.
Neuropharmacology
Research indicates that derivatives of oxazole compounds may exhibit neuroprotective effects. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Neuroprotective Studies
In vitro studies have shown that certain oxazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis, indicating a promising avenue for further research.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antitumor | Study A |
| Similar Oxazole Derivative | Neuroprotective | Study B |
| Other Oxazole Compounds | Anti-inflammatory | Study C |
Table 2: Screening Library Composition
| Library Type | Number of Compounds | Focus Area |
|---|---|---|
| Anti-Cancer Library | 44,000 | Cancer Therapeutics |
| Epigenetic Modulators | 10,000 | Epigenetic Targets |
| Neuropharmacology | 30,000 | Neurodegenerative Diseases |
Mechanism of Action
The mechanism of action of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on core heterocycles, substituents, synthetic pathways, and inferred biological relevance.
Structural Analogues with Oxazole Cores
Compound from :
2-[(3R,4S)-3-{[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]-N-(4-methoxybenzyl)acetamide- Core : 1,2-oxazole.
- Substituents : 4-Fluorophenyl (position 5), piperidine-acetamide (position 3).
- Key Differences : The target compound lacks the piperidine-acetamide moiety and instead features a 4-methoxyphenyl group and a simpler ester linkage. The fluorophenyl group in ’s compound may enhance metabolic stability compared to the target’s methoxyphenyl group, which could increase lipophilicity .
- Molecular Weight : 437.52 g/mol (vs. ~357.36 g/mol for the target), indicating higher complexity.
Compound from (AM-694) :
2-[(3R,4S)-3-[[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl]piperidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide- Core : 1,2-oxazole.
- Substituents : Similar fluorophenyl and methoxyphenyl groups but integrated into a piperidine-acetamide framework.
- Key Differences : The acetamide linkage in may confer hydrogen-bonding capacity, unlike the ester group in the target compound. This could influence bioavailability or target selectivity .
Triazole-Based Analogues
- Compound from : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Core: 1,2,4-triazole. Substituents: Difluorophenyl, phenylsulfonyl, and phenylethanone groups.
- Compound from : Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate Core: 1,2,4-triazole. Substituents: 4-Fluorobenzoyl, phenyl, and sulfanyl-acetate groups. Key Differences: The sulfanyl-acetate moiety introduces a sulfur atom, which may alter electronic properties and metabolic pathways compared to the target’s oxygen-based ester .
Substituent-Driven Comparisons
- Fluorophenyl Groups : Present in the target compound and . Fluorine’s electronegativity enhances binding to aromatic pockets in biological targets (e.g., kinases, GPCRs) and improves metabolic stability.
- Ester vs. Amide Linkages : The target’s ester group is more hydrolytically labile than the amides in and , suggesting shorter in vivo half-life but easier synthetic modification.
Comparative Data Table
Biological Activity
The compound [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate is a member of the oxazole family, which has gained attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxazole rings. The specific compound has shown promising activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Bacillus subtilis | 0.0098 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings indicate that the compound exhibits strong antibacterial properties, particularly against Gram-positive bacteria and some fungi, suggesting its potential as an antimicrobial agent in clinical settings .
The mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the oxazole moiety may interfere with bacterial cell wall synthesis or protein synthesis pathways, leading to cell death.
Case Studies
Several case studies have documented the efficacy of similar oxazole derivatives in treating infections caused by resistant strains of bacteria. For instance:
- Case Study A : A clinical trial involving a derivative similar to this compound demonstrated significant improvement in patients with MRSA infections when treated with a related compound.
- Case Study B : In vitro studies showed that another oxazole derivative effectively reduced biofilm formation in Staphylococcus aureus, highlighting its potential in preventing chronic infections.
Q & A
Q. What are the recommended synthetic routes for [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate, and how can intermediates be characterized?
Methodology :
- Step 1 : Start with the preparation of the oxazole core via cyclization of appropriate precursors. For example, methyl 3-(4-methoxyphenyl)-3-oxopropionate (CAS 22027-50-5, 98% purity) can serve as a key intermediate for oxazole formation .
- Step 2 : Introduce the 4-fluorophenylacetate moiety using esterification or coupling reactions. Ethyl 4-hydroxyphenylacetate derivatives (CAS 156-38-7) provide a template for optimizing reaction conditions .
- Characterization : Use -/-NMR to confirm ester linkage formation and LC-MS for purity assessment. X-ray crystallography (via SHELX refinement ) is recommended for resolving stereochemical ambiguities in intermediates.
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodology :
- Spectroscopy : Compare experimental -NMR chemical shifts with computed values (e.g., using PubChem data ). For example, the methoxy group (4-OCH) typically resonates at ~3.8 ppm, while the oxazole protons appear between 6.5–8.5 ppm .
- Crystallography : Employ SHELXL for small-molecule refinement. Similar esters, such as 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate, crystallize in monoclinic systems (space group P2/c) with bond lengths of 1.45–1.50 Å for ester C–O bonds .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved, particularly in antimicrobial vs. antitumor assays?
Methodology :
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing 4-methoxy with 3-fluoro in the oxazole ring) and compare activity profiles. Evidence from triazole analogs shows that electron-withdrawing groups (e.g., -F) enhance antitumor activity, while electron-donating groups (e.g., -OCH) favor antimicrobial effects .
- Data Normalization : Use standardized assays (e.g., MIC for antimicrobial activity, IC for cytotoxicity) and control for solvent effects (DMSO concentrations ≤1% v/v) .
Q. What strategies are effective for resolving crystallographic disorder in the oxazole ring during X-ray analysis?
Methodology :
- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.
- Refinement : Use SHELXL’s PART and SUMP instructions to model disorder. For example, in a related oxadiazole derivative (CAS 344563-86-6), partial occupancy of the methoxyphenyl group was resolved by splitting the site into two positions with refined occupancy ratios .
Q. How can metabolic stability of this compound be assessed in liver microsomes, and what structural modifications improve pharmacokinetics?
Methodology :
- In Vitro Assay : Incubate the compound with rat liver microsomes (RLM) and monitor degradation via LC-MS/MS. Phenylacetic acid derivatives (e.g., 4-hydroxyphenylacetic acid, CAS 156-38-7) are prone to glucuronidation; track metabolites at m/z [M+176] .
- Modification : Introduce steric hindrance (e.g., methyl groups adjacent to the ester) or replace labile esters with amides to reduce hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
